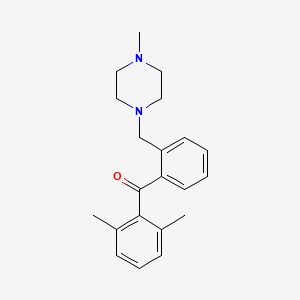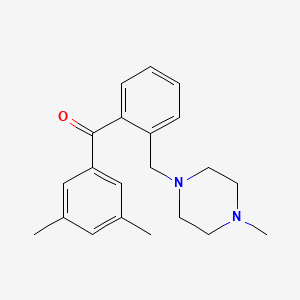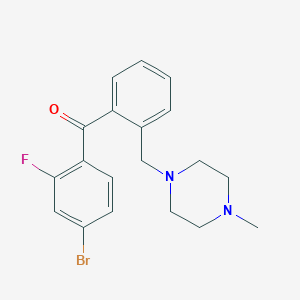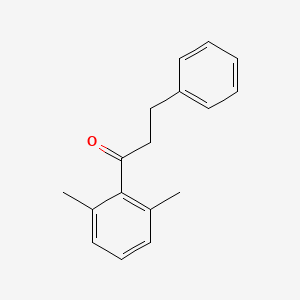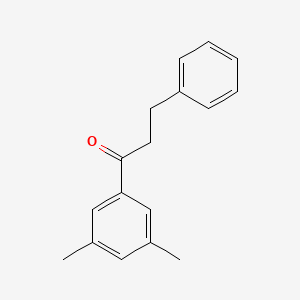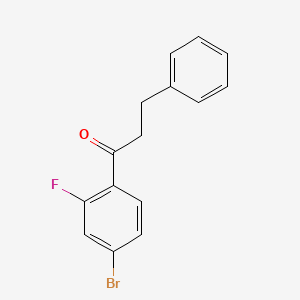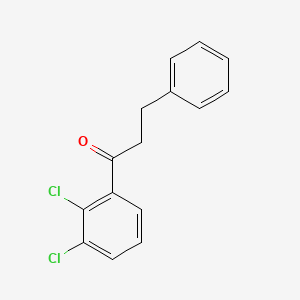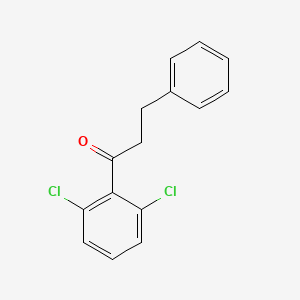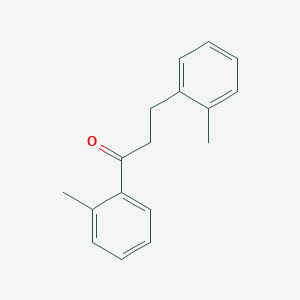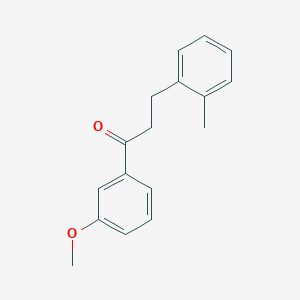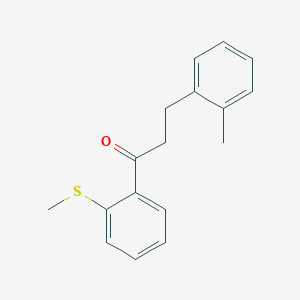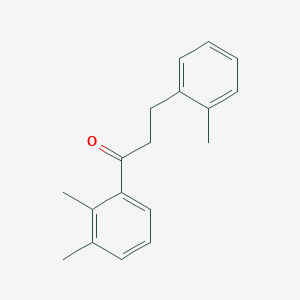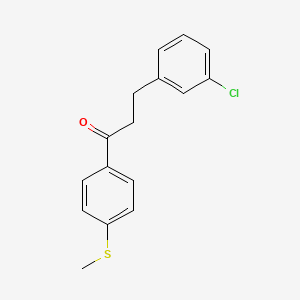
3-(3-Chlorophenyl)-4'-thiomethylpropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-Chlorophenyl)-4’-thiomethylpropiophenone” likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a chlorine atom attached, a thiomethyl group (a sulfur atom bonded to a methyl group), and a propiophenone group (a three-carbon chain attached to a phenyl group and a carbonyl group). The exact properties of this compound would depend on the specific arrangement of these groups .
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that can introduce the thiomethyl and propiophenone groups to the phenyl ring. This could potentially involve Grignard reactions, Friedel-Crafts acylation, or other types of organic chemistry reactions .Molecular Structure Analysis
The molecular structure would be determined by the specific arrangement of the groups mentioned above. The presence of the phenyl rings could result in a planar structure, while the propiophenone group could introduce some degree of non-planarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The phenyl ring could undergo electrophilic aromatic substitution reactions, while the carbonyl group in the propiophenone group could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the phenyl rings and the propiophenone group could potentially result in a relatively high degree of stability and low reactivity .科学的研究の応用
Electrochemical Applications
Electrochromic Polymers
Derivatives of ethylenedioxythiophene, related to 3-(3-Chlorophenyl)-4'-thiomethylpropiophenone, have been synthesized and utilized in electrochromic polymers. These polymers display electrochromic properties, changing color upon oxidation and reduction, potentially useful in electronic displays and smart windows (Sankaran & Reynolds, 1997).
Electro-oxidation Studies
Chlorophenols, similar to this compound, have been studied for their electrochemical behavior, which is significant for environmental applications like pollutant degradation in water treatment processes (Pigani et al., 2007).
Material Synthesis
- Polymer Synthesis: Novel polythiophenes with azobenzene units have been synthesized from thiophene derivatives. These materials could be relevant to this compound due to their shared thiophene backbone, important for optoelectronic applications (Tapia et al., 2010).
Photocatalysis
- Photocatalytic Activity: Studies on indium phthalocyanines, related to chlorophenyl compounds, have shown photocatalytic activity in degrading pollutants like bisphenol A and 4-chlorophenol. This suggests potential photocatalytic applications for similar chlorophenyl derivatives (Osifeko & Nyokong, 2017).
Synthetic Chemistry
- Precursor in Synthetic Chemistry: Research into the synthesis of various chemical compounds, such as 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, involves using precursors that may be structurally related to this compound. These studies are vital for developing new synthetic routes and chemicals (Chou & Tsai, 1991).
作用機序
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms . The specifics of these interactions and the resulting changes would require further investigation.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound
Result of Action
Compounds with similar structures have been known to induce various cellular and molecular effects
将来の方向性
特性
IUPAC Name |
3-(3-chlorophenyl)-1-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClOS/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-4,6-9,11H,5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNZIQNVOAFILW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644423 |
Source


|
| Record name | 3-(3-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-50-0 |
Source


|
| Record name | 3-(3-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
